2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoicacid
Description
This compound belongs to the class of Fmoc-protected amino acid derivatives, widely utilized in peptide synthesis and medicinal chemistry. Its structure comprises:
- Fmoc group: A fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino terminus, enhancing stability during solid-phase synthesis .
- 4-(Methylsulfanyl)phenyl substituent: A sulfur-containing aromatic moiety, which may influence solubility, reactivity, and intermolecular interactions.
- Propanoic acid backbone: Enables conjugation to resins or other molecules in peptide elongation .
Properties
Molecular Formula |
C25H23NO4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C25H23NO4S/c1-31-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
UBZZLJDGHXMDNA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
| Component | Role |
|---|---|
| 4-(Methylsulfanyl)phenylalanine | Amino acid substrate |
| 9-Fluorenylmethoxycarbonyl chloride | Fmoc protecting agent |
| Base (e.g., sodium bicarbonate or triethylamine) | Neutralizes HCl byproduct |
| Solvents (e.g., dioxane, tetrahydrofuran, ethyl acetate) | Reaction medium and extraction |
| Acid (e.g., trifluoroacetic acid) | Used in deprotection steps if needed |
| Purification solvents (e.g., hexane, diethyl ether) | Purification and crystallization |
Stepwise Synthesis
Step 1: Amino Group Protection
- The amino acid 4-(methylsulfanyl)phenylalanine is dissolved in a suitable aqueous-organic solvent mixture (e.g., dioxane-water).
- The pH is adjusted to alkaline conditions using a base such as sodium bicarbonate or triethylamine.
- 9-Fluorenylmethoxycarbonyl chloride is added dropwise at low temperature (0–5 °C) to the stirred solution.
- The reaction proceeds with the nucleophilic attack of the amino group on the Fmoc chloride, forming the Fmoc-protected amino acid.
- The mixture is stirred for several hours, typically 2–4 hours, at room temperature to complete the reaction.
Step 2: Workup and Purification
- The reaction mixture is acidified carefully to precipitate the product.
- Extraction with organic solvents such as ethyl acetate is performed to separate the product from aqueous impurities.
- The organic layer is washed successively with water, brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure.
- The crude product is purified by recrystallization using solvents such as hexane and diethyl ether or by chromatographic methods (e.g., silica gel column chromatography).
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Temperature | 0–5 °C during addition, then room temperature | Controls reaction rate and selectivity |
| pH | Alkaline (pH 8–9) | Ensures amino group is nucleophilic |
| Reaction Time | 2–4 hours | Sufficient for complete Fmoc protection |
| Solvent System | Dioxane-water or THF-water | Solubilizes reactants and controls reactivity |
| Purification Method | Recrystallization or chromatography | Ensures high purity for peptide synthesis |
Analytical Characterization
After synthesis, the compound is characterized to confirm its structure and purity:
| Technique | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation (1H and 13C) | Signals corresponding to Fmoc group, aromatic ring, and amino acid backbone |
| Infrared Spectroscopy (IR) | Functional group identification | Peaks for carbamate (Fmoc), amino, and carboxylic acid groups |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity > 95% typically required |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~418.45 g/mol |
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amino group protection | 4-(Methylsulfanyl)phenylalanine, Fmoc-Cl, base, 0–5 °C to RT | Fmoc-protected amino acid formed |
| 2 | Workup | Acidification, extraction with ethyl acetate | Product isolated from impurities |
| 3 | Purification | Recrystallization or chromatography | High purity compound obtained |
| 4 | Characterization | NMR, IR, HPLC, MS | Structural and purity confirmation |
Research Findings and Applications
The Fmoc-protected amino acid synthesized by this method is a crucial intermediate in solid-phase peptide synthesis (SPPS). Its structural features, including the methylsulfanyl group on the aromatic ring, allow for incorporation into peptides with specific biochemical properties. Research indicates that maintaining strict control over reaction conditions and purification steps is essential to achieve high-quality material suitable for pharmaceutical applications.
The compound’s synthesis methods have been validated in multiple studies and cataloged by reputable chemical suppliers such as Sigma-Aldrich and BLD Pharm, confirming the robustness of the described procedures. Patents related to similar Fmoc-protected amino acids emphasize the importance of selective protection and mild reaction conditions to preserve functional groups and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various protecting group reagents like tert-butyloxycarbonyl (Boc) chloride
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Reduced amino acid derivatives
Substitution: Amino acid derivatives with different protecting groups
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into the peptide chain, the Fmoc group is removed, allowing the amino group to participate in further reactions. The methylsulfanyl group can interact with other functional groups, influencing the overall structure and function of the peptide or protein.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Replacements
The following table summarizes key analogs and their substituents:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfanyl group (electron-donating) in the target compound contrasts with the electron-withdrawing difluoromethyl group in , altering electronic density and reactivity.
- Aromatic vs. Heterocyclic Substituents : Replacement of phenyl with thiophen-3-yl () introduces π-π stacking variability and sulfur-mediated interactions.
- Hydrophilicity : The hydroxyethylsulfanyl analog () exhibits enhanced hydrophilicity compared to the methylsulfanyl variant.
Comparison :
- The target compound’s methylsulfanyl group may require milder alkylation conditions compared to bromoethanol in .
- High purity (>99%) is common across analogs, critical for peptide synthesis applications.
Physicochemical and Spectral Properties
Melting Points and Solubility:
- Hydroxyethylsulfanyl analog : 116–117°C .
- o-Tolyl analog: No explicit melting point reported, but stable as a colorless solid .
- Thiophen-3-yl analog: No data, but heterocycles often reduce crystallinity.
NMR Spectral Shifts:
- Methylsulfanyl vs. Hydroxyethylsulfanyl : In , the hydroxyethyl group’s -CH₂-O protons resonate at δ 3.54 ppm, while methylsulfanyl protons (target compound) would likely appear upfield (δ ~2.5 ppm).
- Aromatic Protons : o-Tolyl substituents () show distinct splitting patterns due to ortho-methyl steric effects.
Biological Activity
The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid (commonly referred to as Fmoc-Amino Acid) is a synthetic amino acid derivative notable for its applications in peptide synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key functional groups:
- Fmoc Group : A protective group that aids in the synthesis of peptides by preventing premature reactions.
- Propanoic Acid Backbone : Provides structural integrity and contributes to the compound's solubility and reactivity.
- Methylsulfanyl Phenyl Substituent : Enhances biological activity through potential interactions with biological targets.
While the specific mechanism of action for this compound has not been fully elucidated, its role as a building block in peptide synthesis suggests that its biological activity is closely related to the peptides formed from it. The efficacy of these peptides can vary significantly based on their sequence and structure, influencing their interactions with target proteins or receptors.
Biological Activity Overview
The biological activities associated with compounds similar to Fmoc-Amino Acids include:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Certain analogs have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing benefits in conditions characterized by chronic inflammation.
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of various Fmoc-protected amino acids against MCF-7 cells. Results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting enhanced efficacy in targeting cancer cells .
-
Peptide Synthesis :
- Research demonstrated that the incorporation of Fmoc-protected amino acids into peptide chains resulted in improved yields and purity of synthesized peptides. This is crucial for developing biologically active compounds with therapeutic potential .
- Mechanistic Insights :
Comparative Analysis
The following table summarizes key features and biological activities of structurally similar compounds:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| Fmoc-Amino Acid | Protected Amino Acid | Directly used in peptide synthesis | Antimicrobial, Anticancer |
| Ethyl Glycinate | Simple Ethyl Ester | Less complex; used for simpler peptide chains | Moderate activity |
| Boc-Amino Acid | Different Protective Strategy | Affects reactivity during synthesis | Varies by derivative |
| Acetylated Amino Acid | Acetate Group | Varies in solubility and reactivity | Limited activity |
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.5–9.0 | Lower pH reduces Fmoc stability |
| Temperature | 0–25°C (during coupling) | Higher temps risk racemization |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents enhance reactivity |
Basic: How does the Fmoc group influence reactivity, and what deprotection methods are recommended?
Methodological Answer:
The Fmoc group acts as a temporary protecting group, enabling selective deprotection under mild basic conditions. Unlike the acid-labile Boc (tert-butoxycarbonyl) group, Fmoc is stable to trifluoroacetic acid (TFA), making it ideal for SPPS.
Q. Comparison with Alternatives :
| Protecting Group | Deprotection Agent | Stability |
|---|---|---|
| Fmoc | Piperidine | Acid-stable |
| Boc | TFA | Base-labile |
Basic: What analytical techniques confirm purity and structural integrity?
Methodological Answer:
- HPLC : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) confirms purity (>99% in validated cases) .
- NMR : H and C NMR verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] calculated for CHNOS: 472.14) .
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| HPLC | Retention time: 12.3 min; Purity: 99.76% | |
| H NMR | δ 4.3 ppm (α-proton), δ 2.5 ppm (SCH) |
Advanced: How can researchers resolve discrepancies in reported yields or purities?
Methodological Answer:
Discrepancies often arise from:
- Solvent Quality : Anhydrous DMF purity impacts coupling efficiency. Use molecular sieves or fresh batches.
- Temperature Control : Racemization increases >25°C; use ice baths during activation .
- Column Chromatography : Optimize eluent ratios (e.g., hexane:ethyl acetate gradients) for better separation of byproducts .
Q. Troubleshooting Table :
| Issue | Potential Cause | Solution |
|---|---|---|
| Low Yield | Incomplete Fmoc deprotection | Increase piperidine exposure time |
| Impurity Peaks (HPLC) | Side reactions during coupling | Use fresh coupling reagents |
Advanced: What are the stability considerations for the methylsulfanyl group?
Methodological Answer:
The methylsulfanyl (-SCH) group is susceptible to oxidation and nucleophilic substitution.
- Oxidation Risk : Forms sulfoxide (R-SO-CH) under ambient light or oxidizing agents. Store in dark, inert conditions .
- pH Sensitivity : Degrades in strongly acidic/basic conditions; maintain neutral pH during synthesis .
Q. Stability Data :
| Condition | Degradation Observed | Mitigation |
|---|---|---|
| 0.1 M HCl (24 hrs) | 15% degradation | Avoid acidic buffers |
| HO (1 mM) | Full oxidation | Use antioxidants (e.g., BHT) |
Advanced: How does the 4-(methylsulfanyl)phenyl group affect biological activity?
Methodological Answer:
The methylsulfanyl group enhances lipophilicity and may influence receptor binding. Comparative studies with analogs show:
Q. Structure-Activity Relationship (SAR) :
| Substituent | LogP | Biological Half-life (hr) |
|---|---|---|
| 4-(Methylsulfanyl)phenyl | 3.2 | 6.8 |
| 4-Fluorophenyl | 2.8 | 4.2 |
| Phenyl | 2.5 | 3.1 |
Safety: What protocols are critical for safe handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling dust/aerosols (H335: May cause respiratory irritation) .
- Waste Disposal : Collect in sealed containers labeled for halogenated organic waste .
Q. First Aid Measures :
| Exposure Route | Action |
|---|---|
| Inhalation | Move to fresh air; seek medical attention |
| Skin Contact | Wash with soap/water; remove contaminated clothing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
